molecular formula C14H13ClN6 B12248966 N-[2-(4-chlorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12248966
M. Wt: 300.74 g/mol
InChI Key: AZNXXXCYQBPTLY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of heterocyclic organic compounds It contains a pyrimidine ring substituted with a triazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Triazole Ring:

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a pyrimidine ring with a triazole ring and a chlorophenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13ClN6

Molecular Weight

300.74 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C14H13ClN6/c15-12-3-1-11(2-4-12)5-6-17-13-7-14(19-9-18-13)21-10-16-8-20-21/h1-4,7-10H,5-6H2,(H,17,18,19)

InChI Key

AZNXXXCYQBPTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=CC(=NC=N2)N3C=NC=N3)Cl

Origin of Product

United States

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